Isoxazole-3-carbonitrile

Übersicht

Beschreibung

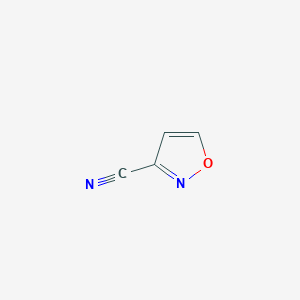

Isoxazole-3-carbonitrile is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions.

Wirkmechanismus

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives interact with their targets, leading to various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of an isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoxazole-3-carbonitrile can be synthesized through various methods, including the cycloaddition of nitrile oxides with alkynes or alkenes. One common method involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that minimize waste and use eco-friendly catalysts. Metal-free synthetic routes are preferred due to their lower cost, reduced toxicity, and ease of separation from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions: Isoxazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: Conversion of oximes to isoxazoles using oxidants like manganese dioxide or copper chloride.

Reduction: Reduction of isoxazole derivatives to form corresponding amines.

Substitution: Nucleophilic substitution reactions at the carbonitrile group.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Isoxazole derivatives.

Reduction: Amino-isoxazoles.

Substitution: Substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Isoxazole-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its analgesic, anti-inflammatory, anticancer, and anticonvulsant properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Isoxazole-3-carbonitrile can be compared with other similar compounds, such as:

Isoxazole-5-carbonitrile: Similar structure but different substitution pattern, leading to varied biological activities.

This compound stands out due to its unique combination of chemical stability, reactivity, and potential for diverse biological activities.

Biologische Aktivität

Isoxazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing nitrogen and a cyano group. The presence of the cyano group enhances its reactivity and potential for biological activity. The compound can be synthesized through various methods, often involving the reaction of isoxazole derivatives with cyanogen halides.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that modifications to the isoxazole structure can lead to significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : A study evaluated a series of isoxazole-amide derivatives, revealing that certain compounds exhibited IC50 values as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells, indicating potent anticancer properties .

- Mechanism of Action : Isoxazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds with specific substitutions on the isoxazole ring demonstrated enhanced activity against U87 glioblastoma cells .

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| This compound | HeLa | 15.48 |

| This compound | Hep3B | 23.00 |

| Isoxazole derivative | MCF-7 | 39.80 |

2. Anti-inflammatory Activity

Isoxazole derivatives also exhibit anti-inflammatory properties. In vitro studies have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

- Inhibition of Enzymes : Certain isoxazole compounds were found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

3. Antiviral Activity

Recent research has explored the antiviral potential of isoxazole derivatives against viral pathogens:

- Zika Virus : A study focused on structural modifications of isoxazoles led to the identification of compounds with significant antiviral activity against Zika virus strains, highlighting their potential as therapeutic agents .

Case Study 1: Anticancer Efficacy

A series of synthesized isoxazole derivatives were tested for their anticancer efficacy against various cell lines including MCF-7 (breast cancer), HT1080 (fibrosarcoma), and A549 (lung cancer). The results indicated that specific modifications to the isoxazole structure resulted in enhanced cytotoxicity, with some compounds achieving IC50 values below 10 μM .

Case Study 2: Anti-inflammatory Mechanism

In another study, isoxazole derivatives were evaluated for their anti-inflammatory effects in a murine model of arthritis. Compounds significantly reduced swelling and inflammation markers compared to controls, suggesting potential for therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of isoxazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the isoxazole ring can lead to enhanced potency and selectivity for specific biological targets:

- Substituents : The introduction of electron-withdrawing groups has been shown to increase cytotoxicity against cancer cell lines by improving compound stability and interaction with target proteins .

Eigenschaften

IUPAC Name |

1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBXULZTCLXFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627036 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-57-8 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile particularly reactive? How does its structure contribute to this reactivity?

A1: 4,6-dinitrobenzo[d]this compound demonstrates remarkable electrophilicity, surpassing even 1,3,6,8-tetranitronaphthalene and 2,4-dinitrothiophene. This heightened reactivity stems from the electron-withdrawing nature of the nitro groups (NO2) at the 4 and 6 positions on the benzo[d]isoxazole ring, coupled with the electron-withdrawing effect of the nitrile (CN) group at the 3 position. [] These electron-withdrawing groups create an electron-deficient core, making the molecule highly susceptible to nucleophilic attack.

Q2: Can you elaborate on the interaction of 4,6-dinitrobenzo[d]this compound with nucleophiles like methoxide ion?

A2: Research reveals that 4,6-dinitrobenzo[d]this compound readily forms a sigma-adduct upon reaction with methoxide ion (MeO-) in methanol. [] Initially, the methoxide ion rapidly attacks the electron-deficient 7-carbon of the benzo[d]isoxazole ring, forming a transient anionic sigma-complex. Interestingly, this initial adduct can undergo further reaction with methoxide, specifically targeting the cyano group. This secondary attack leads to the formation of a dinitroimidate derivative, highlighting the multifaceted electrophilic nature of 4,6-dinitrobenzo[d]this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.